molecular formula C13H11F3N4O3 B2785069 N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 338792-45-3

N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2785069
CAS No.: 338792-45-3
M. Wt: 328.251
InChI Key: KUEIVMWKBFLHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. Pyrimidines are a fundamental class of heterocyclic aromatic compounds, serving as key building blocks in nucleic acids and a wide range of pharmacologically active molecules . This compound features a multi-substituted pyrimidine core, integrating a 4-nitrophenoxy group, a trifluoromethyl group, and a dimethylamine moiety. Such structural features are commonly employed to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The nitrophenoxy group can serve as a synthetic handle for further functionalization, while the trifluoromethyl group is known to enhance permeability and bioavailability. The primary research applications for this compound are anticipated to be in the development of novel therapeutic agents. Pyrimidine-based scaffolds are extensively investigated for their diverse biological activities, which can include antimicrobial , antiviral , and antitumor properties . Specifically, 4-aminopyrimidine and related structures have been identified as key pharmacophores in inhibitors for various enzyme systems, such as protein kinases . Researchers may utilize this compound as a critical intermediate in multi-step synthetic routes, for instance, in the construction of more complex polyheterocyclic systems, or as a core scaffold for constructing libraries of compounds in structure-activity relationship (SAR) studies. Its structural complexity makes it a valuable reagent for exploring new chemical space in the search for biologically active molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3/c1-19(2)12-17-10(13(14,15)16)7-11(18-12)23-9-5-3-8(4-6-9)20(21)22/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEIVMWKBFLHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through multiple synthetic routes, often involving nucleophilic substitution reactions. One common method involves the reaction of 4-nitrophenol with 6-(trifluoromethyl)pyrimidin-2-amine in the presence of a suitable base, followed by N-methylation.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C). Substitution reactions often use nucleophiles like alkyl halides in the presence of a base.

Major Products Formed: : The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, such as hydroxylated or halogenated versions of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules, often serving as an intermediate in organic synthesis.

Biology: : In biological research, it can be used to study enzyme inhibition or as a probe to understand biological pathways.

Medicine: : The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, especially in targeting specific receptors or enzymes.

Industry: : In the industrial sector, it may be used in the production of advanced materials or as a component in chemical processes that require its unique properties.

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds: : Compounds with similar structures include N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine and (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine .

Uniqueness: : What sets N,N-Dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine apart is its trifluoromethyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds without this group.

This compound in scientific research and potential applications

Q & A

Q. How can kinetic studies elucidate degradation pathways under physiological conditions?

  • HPLC-MS monitoring : Track hydrolysis products (e.g., free nitrophenol) in PBS (pH 7.4) at 37°C.
  • Arrhenius plots : Determine activation energy (Eₐ) for degradation using accelerated stability testing (40–60°C).
  • Degradation mechanism : Nitro group reduction (via NADPH enzymes) and trifluoromethyl hydrolysis are primary pathways .

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